Catalytic Hydrogenation Selectivity on Ru/Hectorite: >99.9% C=C Reduction for 3-Penten-2-one
The α,β-unsaturated structure of 3-penten-2-one enables highly specific, near-quantitative hydrogenation of its carbon-carbon double bond when using ruthenium nanoparticles intercalated in hectorite. This establishes a benchmark for catalytic selectivity in this compound class [1].
| Evidence Dimension | Catalytic C=C Hydrogenation Selectivity |
|---|---|
| Target Compound Data | Conversion 100%, Selectivity >99.9% for C=C reduction |
| Comparator Or Baseline | 3-buten-2-one and 4-methyl-3-penten-2-one (Class-level comparators) |
| Quantified Difference | All three α,β-unsaturated ketones demonstrated equivalent, near-perfect selectivity (>99.9%) under identical conditions. |
| Conditions | Ru nanoparticles (∼7 nm) intercalated in hectorite; 35 °C; 1-10 bar H₂ [1] |
Why This Matters
For catalytic applications requiring the saturated ketone product (2-pentanone), 3-penten-2-one can be hydrogenated with near-total selectivity, a critical performance metric for process efficiency and yield that is not a given for its analogs.
- [1] Khan, F. A., Vallat, A., & Süss-Fink, G. (2010). Highly selective C=C bond hydrogenation in α,β-unsaturated ketones catalyzed by hectorite-supported ruthenium nanoparticles. Journal of Molecular Catalysis A: Chemical, 355, 168-173. View Source
